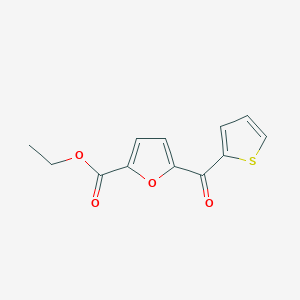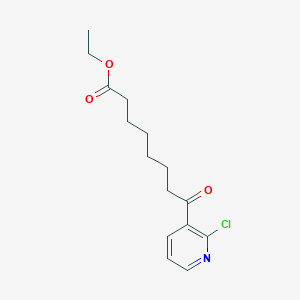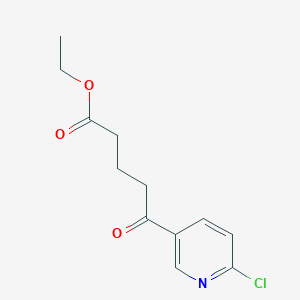
1-Ethylpentyl 2-pyridyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylpentyl 2-pyridyl ketone is a novel psychoactive substance belonging to the cathinone class, which is part of the phenethylamine family of drugs. Its molecular formula is C13H19NO .
Synthesis Analysis
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported. In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis
The molecular structure of this compound is available in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The molecular weight of this compound is 205.3 g/mol.Applications De Recherche Scientifique
1. Synthesis of 2-Pyridyl Ketones
2-Pyridyl ketones, including 1-Ethylpentyl 2-pyridyl ketone, are significant in the synthesis of bioactive molecules and natural products. They serve as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands, used in asymmetric catalysis. A practical method for their rapid synthesis in continuous flow has been developed, highlighting their broad applicability and environmental friendliness (Sun et al., 2020).
2. Catalysis in Asymmetric Transfer Hydrogenation
Compounds like this compound have been used in the development of catalysts for asymmetric transfer hydrogenation of ketones. These catalysts, involving Fe(II) and Ni(II) complexes, show significant conversion rates, demonstrating the utility of 2-pyridyl ketones in catalytic processes (Magubane et al., 2017).
3. Development of Chromium Complexes for Ethylene Oligomerization
Chromium complexes involving pyridine-based ligands, like this compound, have been shown to be highly active precatalysts for ethylene oligomerization. These complexes have varied applications in creating different types of polymers, depending on the substituents used (Small et al., 2004).
4. Construction of Metal-Organic Frameworks
This compound is instrumental in building metal-organic frameworks (MOFs). Its application in MOFs has led to the development of structures with enhanced acid resistance and distinct guest binding behavior, allowing for cargo release and exchange between hosts (Xu et al., 2020).
5. Synthesis of Polynuclear Metal Complexes
This compound is key in synthesizing polynuclear metal complexes, which are crucial in various fields like catalysis, magnetic materials, and luminescent materials. Studies have shown the synthesis of dinuclear and tetranuclear complexes involving zinc(II) and lanthanide(III), demonstrating the versatility of this compound in coordination chemistry (Thiakou et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Pyridyl ketones are crucial pharmacophore groups and usually serve as privileged structures in medicinal chemistry . They widely appear in bioactive molecules and natural products . .
Mode of Action
2-pyridyl ketones are known to be employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
Result of Action
2-pyridyl ketones are known to be crucial pharmacophore groups in medicinal chemistry .
Propriétés
IUPAC Name |
2-ethyl-1-pyridin-2-ylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-5-8-11(4-2)13(15)12-9-6-7-10-14-12/h6-7,9-11H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAXEQBNVASDRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641995 |
Source


|
| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-70-9 |
Source


|
| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)











